molecular formula C14H20N4OS B6473707 1-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-3-(propan-2-yl)urea CAS No. 2640879-01-0

1-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-3-(propan-2-yl)urea

Cat. No.: B6473707
CAS No.: 2640879-01-0
M. Wt: 292.40 g/mol
InChI Key: YYOIUEVOIQAKHM-UHFFFAOYSA-N
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Description

1-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-3-(propan-2-yl)urea is a complex organic compound that features a pyrazole ring, a thiophene ring, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-3-(propan-2-yl)urea typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.

    Coupling of Pyrazole and Thiophene Rings: The pyrazole and thiophene rings are then coupled using a suitable linker, such as an ethyl group, through a Friedel-Crafts alkylation reaction.

    Formation of the Urea Moiety: The final step involves the reaction of the coupled product with isopropyl isocyanate to form the urea moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-3-(propan-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

1-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-3-(propan-2-yl)urea has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Materials Science: The compound is studied for its electronic properties and potential use in organic semiconductors.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-3-(propan-2-yl)urea involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    1-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-3-(propan-2-yl)carbamate: Similar structure but with a carbamate group instead of a urea moiety.

    1-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-3-(propan-2-yl)thiourea: Similar structure but with a thiourea group instead of a urea moiety.

Uniqueness

1-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-3-(propan-2-yl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

1-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl]-3-propan-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4OS/c1-10(2)17-14(19)15-7-6-12-4-5-13(20-12)11-8-16-18(3)9-11/h4-5,8-10H,6-7H2,1-3H3,(H2,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYOIUEVOIQAKHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NCCC1=CC=C(S1)C2=CN(N=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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